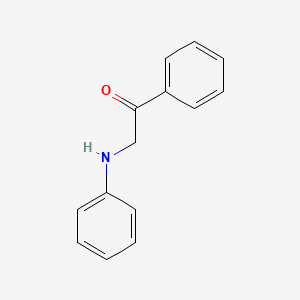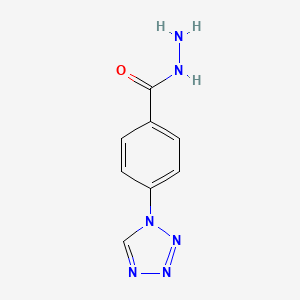
2-アニリノアセトフェノン
概要
説明
2-Anilinoacetophenone is an organic compound with the molecular formula C14H13NO . It is also known as 2’-Aminoacetophenone .
Synthesis Analysis
The synthesis of 2-Anilinoacetophenone involves several steps. One method involves the condensation of 2-anilinoacetophenone with R FCO 2Et on boiling in THF for 1 h in the presence of LiH using a 1:1.2 molar ratio of ketone to ester . Another method involves the reaction of 2-anilinoacetophenone with fluorinated esters .
Molecular Structure Analysis
The molecular structure of 2-Anilinoacetophenone consists of a benzene ring attached to an acetophenone group and an aniline group . The molecular weight of 2-Anilinoacetophenone is 211.26 g/mol.
Chemical Reactions Analysis
2-Anilinoacetophenone can undergo various chemical reactions. For instance, it can react with fluorinated esters to form N-phenyl-2-polyfluoroalkyl-4-quinolones . It can also participate in the synthesis of antifungal agents .
Physical And Chemical Properties Analysis
2-Anilinoacetophenone has a molecular weight of 211.26 g/mol. Other physical and chemical properties such as density, boiling point, and vapor pressure are not explicitly mentioned in the search results.
科学的研究の応用
- ブロモアセトフェノンから誘導されたα-ブロモ化生成物は、有機合成において重要な中間体として役立ちます。 それらは、抗生物質、抗ウイルス薬、抗炎症剤などの医薬品の製造において重要な役割を果たしています .
有機合成と医薬品
化学革新と教育
電気化学と触媒フリー臭素化
複素環式化合物の合成
将来の方向性
The future directions of 2-Anilinoacetophenone research could involve exploring its potential applications in various fields such as medicine, energy, aerospace, and even computing and information technology . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action of 2-Anilinoacetophenone .
作用機序
Target of Action
2-Anilinoacetophenone, also known as 2-Acetylaniline, has been studied for its potential antifungal properties . The primary targets of this compound are plant pathogenic fungi . The compound exhibits inhibitory effects against these fungi, affecting their growth and survival .
Mode of Action
The mode of action of 2-Anilinoacetophenone involves changing the permeability of the cell membrane of the fungi . This alteration in cell membrane permeability affects the growth of the hyphae, leading to their death . The compound’s interaction with its targets results in significant changes in the fungi’s cellular structure and function .
Biochemical Pathways
2-Anilinoacetophenone is a quorum sensing (QS) regulated molecule of Pseudomonas aeruginosa . QS is a system of stimulus and response correlated to population density. The compound modulates host immune responses, affecting key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . It also upregulates anti-inflammatory cytokines .
Result of Action
The result of 2-Anilinoacetophenone’s action is the inhibition of fungal growth. By altering the permeability of the fungal cell membrane, the compound disrupts normal cellular functions, leading to the death of the fungi . In addition, its modulation of host immune responses increases the host’s ability to cope with the pathogen .
特性
IUPAC Name |
2-anilino-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFMQHFJAVOYJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360610 | |
| Record name | 2-anilinoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5883-81-8 | |
| Record name | 2-anilinoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the recent synthetic applications of 2-Anilinoacetophenone highlighted in current research?
A1: Recent research demonstrates the versatility of 2-Anilinoacetophenone as a starting material in organic synthesis. For instance, it can be utilized to synthesize N-phenyl-2-polyfluoroalkyl-4-quinolones when reacted with RFCO2Et []. Additionally, 2-Anilinoacetophenone can undergo palladium-catalyzed cyclization with phenylglyoxal and anilines to regioselectively produce 2-Arylindoles []. These studies highlight the potential of this compound in constructing valuable heterocyclic scaffolds relevant to medicinal chemistry and materials science.
Q2: What are the advantages of using 2-Anilinoacetophenone in the synthesis of N-phenyl-2-polyfluoroalkyl-4-quinolones and 2-Arylindoles?
A2: The use of 2-Anilinoacetophenone offers several benefits in the synthesis of these heterocycles:
- Simplicity and Efficiency: The reactions employing 2-Anilinoacetophenone are reported to be straightforward and high-yielding [, ], making them attractive for synthesizing these valuable compounds.
- Regioselectivity: In the synthesis of 2-Arylindoles, the reaction exhibits regioselectivity, ensuring the desired isomer is predominantly formed []. This control over the reaction outcome is crucial for obtaining the desired biological activity and minimizing potential side effects in medicinal chemistry applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)




![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)
![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)
![[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid](/img/structure/B1299394.png)



